molecular formula C14H8N2O8S2 B1670978 5,5'-Dithiobis(2-nitrobenzoic acid) CAS No. 69-78-3

5,5'-Dithiobis(2-nitrobenzoic acid)

Cat. No. B1670978
CAS RN: 69-78-3
M. Wt: 396.4 g/mol
InChI Key: KIUMMUBSPKGMOY-UHFFFAOYSA-N
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Description

5,5’-Dithiobis(2-nitrobenzoic acid) is a water-soluble reagent that interacts with thiol groups and can be used conveniently at neutral pH . It is widely utilized as a non-fluorescent probe to quantify the number or concentration of thiol groups in a sample . It acts as a cleavable cross-linking agent and finds an important application as a sensitive reagent for determining free sulfhydryl content in proteins, peptides, and tissues .


Molecular Structure Analysis

The linear formula of 5,5’-Dithiobis(2-nitrobenzoic acid) is [-SC6H3(NO2)CO2H]2 . The molecular weight is 396.35 .


Chemical Reactions Analysis

Thiolate anion (RS-) reacts with Ellman’s reagent (DTNB 2-), to produce 2-nitro-5-thiobenzoate anion (TNB 2-) and one mixed disulfide (R-S-TNB -) .


Physical And Chemical Properties Analysis

5,5’-Dithiobis(2-nitrobenzoic acid) appears as a pale yellow to pale cream powder . It is soluble in water and ethanol . The melting point is 240-245 °C (dec.) (lit.) .

Scientific Research Applications

Crystal Structure Analysis

5,5'-Dithiobis(2-nitrobenzoic acid) has been studied for its unique crystal structure. In a study, its monohydrate form was examined, revealing interesting hydrogen bonding between carboxylic acid groups and water, alongside S···π and C–H···O interactions, which are essential for understanding its chemical behavior and applications (Prior & Wadhawan, 2012).

Electrochemical Applications

Electrochemical studies have demonstrated the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with various thiols, leading to the development of methodologies for thiol detection. This application is significant in biochemistry, where thiols play crucial roles (Nekrassova, Lawrence, & Compton, 2003).

Quantitative Analysis of Disulfide Bonds

Ellman’s reagent, a derivative of 5,5'-dithiobis(2-nitrobenzoic acid), is widely used for quantifying thiols in peptides and proteins. It aids in estimating free thiol groups and disulfide bonds, crucial for understanding protein structures and interactions (Aitken & Learmonth, 2009).

Metal Ion Detection

A study using gold nanoparticle-based sensors modified with 5,5'-dithiobis(2-nitrobenzoic acid) demonstrated its utility in selectively detecting trace levels of metal ions like Cr3+ in aqueous solutions. This application is significant for environmental monitoring and metal ion detection in various contexts (Dang et al., 2009).

Nanomaterials and Sensor Development

The reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with thiol groups modified on mesoporous silica nanoparticles has been studied, showcasing its role in the development of sensitive materials for various analytical applications (Alswieleh, 2020).

Coordination Polymers

and Structural ChemistryResearch on coordination assemblies of 5,5'-dithiobis(2-nitrobenzoic acid) with various metal ions has provided insights into molecular shapes and coordination patterns. This is crucial for developing new materials with specific properties and applications in fields like catalysis and materials science (Titi et al., 2015).

Bioelectrochemical Applications

A study involving the covalent immobilization of 5,5'-dithiobis(2-nitrobenzoic acid) onto carbon cloth demonstrated its potential in electrochemical NAD(+)-regeneration processes. This application is relevant in bioelectrochemistry and biotechnology, particularly in enzymatic reactions and biofuel cells (Jeong et al., 2012).

Novel Detection Protocols

The electrochemical reduction of Ellman's reagent, derived from 5,5'-dithiobis(2-nitrobenzoic acid), offers a selective means for detecting thiol compounds. This method improves selectivity and sensitivity in analytical chemistry, especially in biological and environmental analyses (Scampicchio et al., 2007).

Enzyme Activity Assays

The chromogenic Ellman reagent, which is based on 5,5'-dithiobis(2-nitrobenzoic acid), has been used in various enzyme activity assays. This methodology is important for studying enzyme kinetics and screening for enzyme inhibitors, which has broad implications in drug discovery and biochemistry (Fellner et al., 2014).

Safety And Hazards

5,5’-Dithiobis(2-nitrobenzoic acid) is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid
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InChI

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUMMUBSPKGMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058779
Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Molecular Weight

396.4 g/mol
Source PubChem
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Physical Description

Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name 5,5'-Dithiobis(2-nitrobenzoic acid)
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Product Name

5,5'-Dithiobis(2-nitrobenzoic acid)

CAS RN

69-78-3
Record name 5,5′-Dithiobis[2-nitrobenzoic acid]
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Record name Dithionitrobenzoic acid
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Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Record name 3,3'-dithiobis[6-nitrobenzoic] acid
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Record name 5,5'-DITHIOBIS(2-NITROBENZOIC ACID)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55,300
Citations
PW Riddles, RL Blakeley, B Zerner - Analytical biochemistry, 1979 - Elsevier
Accurate determination of thiol groups by means of Ellman's reagent [5,5′-dithiobis(2-nitrobenzoic acid), DTNB] has been limited by uncertainty about the molar absorption coefficient …
Number of citations: 257 www.sciencedirect.com
YQ Dang, HW Li, B Wang, L Li… - ACS applied materials & …, 2009 - ACS Publications
A simply prepared gold nanoparticle-based sensor, 5,5′-dithiobis (2-nitrobenzoic acid) (DTNBA)-modified gold nanoparticles, was prepared to explore the sensitive and selective …
Number of citations: 142 pubs.acs.org
AS Nashef, DT Osuga, RE Feeney - Analytical biochemistry, 1977 - Elsevier
Hydrogen sulfide was determined with N-ethylmaleimide (NEM), p-chloromercuribenzoate (PCMB), and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). One mole of hydrogen sulfide …
Number of citations: 133 www.sciencedirect.com
HM Titi, G Nandi, R Thakuria, I Goldberg - Inorganica Chimica Acta, 2015 - Elsevier
In this work we report on new coordination assemblies of the 5,5′-dithiobis(2-nitrobenzoic acid) acid (H 2 L) with Ce(III), La(III), Pr(III), Tb(III)) and Cd(II) metal ions. Two different …
Number of citations: 4 www.sciencedirect.com
BH Huang, SS Shen, N Wei, XF Guo, H Wang - Spectrochimica Acta Part A …, 2020 - Elsevier
An efficient and stable fluorescent sensor is described for the detection and imaging of thiols. It is making use of silicon quantum dots (SiQDs) which can be rapidly prepared. They were …
Number of citations: 22 www.sciencedirect.com
IK Smith, TL Vierheller, CA Thorne - Analytical biochemistry, 1988 - Elsevier
A method for assaying glutathione reductase (GSH; EC 1.6.4.2) in crude plant extracts is described. The method is based on the increase in absorbance at 412 nm when 5,5′-dithiobis(…
Number of citations: 436 www.sciencedirect.com
RE Humphrey, MH Ward, W Hinze - Analytical Chemistry, 1970 - ACS Publications
Sulfite ion reactsessentially quantitatively at room temperature in aqueous buffers with 4, 4'-dithiodi-pyridine and 5, 5'-dithiobis (2-nitrobenzoic acid) to displace the thiol and form an …
Number of citations: 220 pubs.acs.org
M Santhiago, PR Lima, WJR Santos… - Sensors and Actuators B …, 2010 - Elsevier
In this work, the activation of 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) in situ is proposed, for l-cysteine electrooxidation at low overpotentials. The redox mediator was immobilized in …
Number of citations: 31 www.sciencedirect.com
AE Cribb, JS Leeder, SP Spielberg - Analytical biochemistry, 1989 - Elsevier
The use of 96-well microtiter plates and a programmable microplate reader to measure glutathione reductase in an assay based on reduction of 5,5′-dithiobis(2-nitrobenzoic acid) by …
Number of citations: 321 www.sciencedirect.com
RW Huffman, DM Brown - The Journal of Organic Chemistry, 1991 - ACS Publications
Ellman's S2042-in 0.01 M reagent Tris buffer* Follow rate of appearance of absorbance (X___= 440 nm) in a spectrophotometer. periments 2-6 of Table III of a previous study by Moss …
Number of citations: 5 pubs.acs.org

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